molecular formula C9H17NO3 B2980234 Tert-butyl 3-aminooxolane-3-carboxylate CAS No. 1342194-86-8

Tert-butyl 3-aminooxolane-3-carboxylate

Cat. No.: B2980234
CAS No.: 1342194-86-8
M. Wt: 187.239
InChI Key: GAPVPIADZVYYRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminooxolane-3-carboxylate is a bicyclic organic compound with the molecular formula C₉H₁₇NO₃. Its structure comprises an oxolane (tetrahydrofuran) ring substituted at the 3-position with an amino group and a tert-butyl carboxylate ester. Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)C1(CCOC1)N
  • InChI: InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3

Properties

IUPAC Name

tert-butyl 3-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVPIADZVYYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342194-86-8
Record name tert-butyl 3-aminooxolane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminooxolane-3-carboxylate typically involves the reaction of tert-butyl 3-aminotetrahydrofuran-3-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidative agent to convert carboxylic acids into amides . The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminooxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or amides, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-aminooxolane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-aminooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-aminooxolane-3-carboxylate (C₉H₁₇NO₃)

  • Features an oxolane ring with 3-amino and tert-butyl carboxylate substituents.
  • Key functional groups : Secondary amine, ester.

Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate (C₁₀H₁₉NO₃, CAS 2137778-54-0)

  • Differs by an aminomethyl group (-CH₂NH₂) instead of a primary amine.
  • SMILES : O1CCC(CN)(C(OC(C)(C)C)=O)C1
  • Molecular weight : 217.27 g/mol (vs. 203.24 g/mol for the target compound) .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (C₁₇H₂₅NO₄, CAS 1186654-76-1)

  • Replaces the oxolane ring with a pyrrolidine ring.
  • Contains hydroxymethyl and 4-methoxyphenyl substituents.
  • Molecular weight : 307.4 g/mol, indicating higher complexity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CCS Data
This compound C₉H₁₇NO₃ 203.24 Amine, ester Available
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate C₁₀H₁₉NO₃ 217.27 Aminomethyl, ester None
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl, ester None
  • CCS Data : Only the target compound has predicted CCS values for ion mobility spectrometry applications .
  • Solubility : The pyrrolidine derivative’s methoxyphenyl group likely enhances lipophilicity compared to the oxolane-based compounds .

Biological Activity

Tert-butyl 3-aminooxolane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, which is known for its unique steric properties that can influence the compound's interaction with biological targets. The presence of the amino group also suggests potential interactions with various biological pathways.

Molecular Formula

  • Molecular Formula : C₉H₁₅N₁O₃
  • Molecular Weight : 173.23 g/mol

Research indicates that compounds similar to this compound may act as inhibitors or modulators in various biochemical pathways. The amino group is particularly significant as it can interact with enzyme active sites, potentially leading to inhibition of specific enzymes involved in disease processes.

Case Studies

  • Inhibition of Influenza Virus Neuraminidase : A study explored the inhibitory effects of amino acid derivatives on neuraminidase, a critical enzyme for the influenza virus. Compounds with positively charged amino groups showed significant inhibition, suggesting that similar interactions may occur with this compound .
  • Drug Design Implications : The incorporation of the tert-butyl group in bioactive compounds often results in increased lipophilicity, which can enhance membrane permeability but may also lead to decreased metabolic stability. This dual effect must be considered during drug design processes .

Table 1: Summary of Biological Assays for this compound

Assay Type Outcome Reference
Neuraminidase InhibitionSignificant inhibition observed
Cytotoxicity (MTT Assay)Reduced cytopathogenic effects
Lipophilicity AssessmentIncreased due to tert-butyl group

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile and potential side effects.

Table 2: Toxicological Profile

Parameter Value
Acute Toxicity (LD50)Not established
MutagenicityNot reported
CarcinogenicityNot assessed

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